molecular formula C8H7BrClN3O3 B2740177 3-Bromo-6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride CAS No. 2551116-40-4

3-Bromo-6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride

Cat. No.: B2740177
CAS No.: 2551116-40-4
M. Wt: 308.52
InChI Key: BHNNPYNGIHJIGE-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride is a heterocyclic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a carboxylic acid moiety attached to an imidazo[1,2-b]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 6-methoxyimidazo[1,2-b]pyridazine, followed by carboxylation to introduce the carboxylic acid group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

3-Bromo-6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Bromo-6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-bromo-6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O3.ClH/c1-15-5-3-2-4-10-6(8(13)14)7(9)12(4)11-5;/h2-3H,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNNPYNGIHJIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NC(=C2Br)C(=O)O)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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